Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
Description
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with an ethyl group at position 3 and an ethyl ester (carboxylate) at position 5. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced bioavailability compared to hydroxyl- or thiol-substituted analogs.
Key applications of triazolopyrimidines include kinase inhibition, anticancer activity, and receptor modulation (e.g., cannabinoid receptors), as highlighted in patents and studies .
Properties
Molecular Formula |
C9H11N5O2 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
ethyl 3-ethyltriazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H11N5O2/c1-3-14-8-6(12-13-14)7(10-5-11-8)9(15)16-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
NNWHQBHGSTVIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form ethyl hydrazinoacetate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired triazolo-pyrimidine derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
There appears to be no information for the compound "Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate" within the provided search results. However, the search results do provide information on related compounds, including:
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide
This compound has a molecular formula of C17H16F3N7O and a molecular weight of 407.3 g/mol . Synonyms include F6351-0360 and 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide .
Ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
This compound, also known as 847384-69-4, has a molecular formula of C19H20ClN7O4 and a molecular weight of 445.86. It is considered a research compound with a purity of 95%.
Target of Action
Cyclin-Dependent Kinase 2 (CDK2)
Mode of Action
Interacts with CDK2, inhibiting its activity
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a critical biochemical pathway for cell proliferation.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116.
Anticancer Activity
- MCF-7 (Breast Cancer) : Exhibited notable cytotoxicity with an IC50 value in the low micromolar range.
- HCT-116 (Colon Cancer) : Showed similar efficacy.
- PC-3 (Prostate Cancer) : Demonstrated activity against prostate cancer cells.
3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid
This is a heterocyclic compound featuring a triazole ring fused with a pyrimidine moiety, and a carboxylic acid functional group at the 7-position. The molecular formula is C8H7N5O2 and its molecular weight is approximately 193.16 g/mol. Research indicates that it exhibits biological activities and has been studied for its potential as an enzyme inhibitor, particularly in the context of antiviral and anticancer therapies, and has also shown promise in anti-gastric cancer studies.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway.
Antiviral Activity: Inhibition of viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Biological Activity
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (CAS: 1823515-68-9) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the triazolopyrimidine class of compounds. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823515-68-9 |
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit promising anticancer properties. For example, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation in human hepatic carcinoma cell lines (HEPG2) and breast cancer cell lines (MCF7) with IC50 values ranging from low micromolar to nanomolar concentrations .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : This compound has been identified as a potential inhibitor of mTOR and PI3K pathways, which are crucial in cancer cell survival and proliferation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
- Antioxidant Activity : Some derivatives have shown antioxidant properties that could contribute to their anticancer efficacy by reducing oxidative stress in cells .
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of various triazolopyrimidine derivatives on HEPG2 and MCF7 cell lines. The results indicated that these compounds significantly reduced cell viability compared to control groups. The most potent derivative exhibited an IC50 value of approximately 0.5 µM against HEPG2 cells .
In Vivo Efficacy
In vivo studies using mouse models have demonstrated that certain derivatives of triazolopyrimidine effectively reduced tumor growth without significant toxicity observed in normal tissues . These findings suggest a favorable therapeutic index for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
